molecular formula C24H30N2O2 B1670896 Doxapram CAS No. 309-29-5

Doxapram

Cat. No.: B1670896
CAS No.: 309-29-5
M. Wt: 378.5 g/mol
InChI Key: XFDJYSQDBULQSI-UHFFFAOYSA-N
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Description

Doxapram is a central respiratory stimulant primarily used to treat acute respiratory insufficiency, particularly in patients with chronic obstructive pulmonary disease. It is known for its ability to increase tidal volume and respiratory rate, making it a valuable therapeutic agent in critical care settings .

Mechanism of Action

Target of Action

Doxapram primarily targets the peripheral carotid chemoreceptors . These chemoreceptors play a crucial role in detecting changes in the oxygen, carbon dioxide, and pH levels in the blood, and they send signals to the respiratory center in the brain to adjust the breathing rate accordingly .

Mode of Action

This compound interacts with its targets, the peripheral carotid chemoreceptors, by inhibiting certain potassium channels . This inhibition is thought to stimulate the carotid body, which in turn stimulates the respiratory center in the brainstem . The result is an increase in tidal volume and a slight increase in respiratory rate .

Biochemical Pathways

It is known that the drug’s action leads to an increased release of catecholamines following its administration . Catecholamines are hormones produced by the adrenal glands that are involved in the body’s response to stress or fear, including the fight-or-flight response.

Pharmacokinetics

This compound is administered intravenously and has a half-life of about 3 hours . It has a mean volume of distribution of about 1.5l/kg in adults . The drug is mainly metabolized by the liver, and one of its main metabolites, keto-doxapram, has slight pharmacological activity and accumulates during continuous intravenous infusion .

Result of Action

The molecular and cellular effects of this compound’s action include an increase in tidal volume and a slight increase in respiratory rate . In addition, a pressor response may result following this compound administration . Provided there is no impairment of cardiac function, the pressor effect is more marked in hypovolemic than in normovolemic states . The pressor response is due to improved cardiac output rather than peripheral vasoconstriction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can affect the heart rate in larval Drosophila, a model organism used in research . This compound, a blocker of a subset of K2P channels known to be acid-sensitive, was found to affect heart rate in this context

Biochemical Analysis

Biochemical Properties

Doxapram interacts with peripheral carotid chemoreceptors, stimulating them and thereby increasing the tidal volume and respiratory rate . This interaction is thought to occur through the inhibition of certain potassium channels .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to stimulate chemoreceptors in the carotid bodies of the carotid arteries, which in turn stimulates the respiratory center in the brainstem . In a study on atrial fibrillation, this compound was found to counteract action potential duration shortening in cardiomyocytes of atrial fibrillation patients by inhibiting TASK-1 channels .

Molecular Mechanism

The molecular mechanism of this compound involves the stimulation of peripheral carotid chemoreceptors. It is believed to stimulate the carotid body by inhibiting certain potassium channels . This inhibition leads to an increase in tidal volume and a slight increase in respiratory rate .

Temporal Effects in Laboratory Settings

While specific long-term studies on this compound are limited, it has been noted that this compound can improve blood gas exchange over the first few hours of treatment

Dosage Effects in Animal Models

In animal models, this compound has been used primarily in emergency situations during anesthesia or to decrease the respiratory depressant effects of opiates and barbiturates . The recommended dosages are 1–5 mg/kg, IV, in dogs and cats, or 1–2 drops under the tongue of apneic neonates . In adult horses, the dosage is 0.5–1 mg/kg, IV .

Metabolic Pathways

This compound is primarily metabolized in the liver . The oxidation pathway, which produces keto-doxapram, is more active than the de-ethylation pathway .

Transport and Distribution

While specific information on the transport and distribution of this compound within cells and tissues is limited, it is known that this compound is administered intravenously . This suggests that it is distributed through the bloodstream to reach its target sites in the body.

Subcellular Localization

Given its mechanism of action, it is likely that this compound interacts with chemoreceptors located on the cell membrane of peripheral carotid chemoreceptors .

Preparation Methods

Doxapram can be synthesized through various synthetic routes. One common method involves the reaction of 1-ethyl-4-(2-morpholinoethyl)-3,3-diphenyl-2-pyrrolidinone with appropriate reagents under controlled conditions. Industrial production typically involves the preparation of this compound hydrochloride, which is then formulated into injectable solutions .

Chemical Reactions Analysis

Doxapram undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions involving this compound can lead to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

Doxapram has a wide range of scientific research applications:

Comparison with Similar Compounds

Doxapram is unique among respiratory stimulants due to its specific mechanism of action and its ability to stimulate both tidal volume and respiratory rate. Similar compounds include:

This compound’s unique ability to stimulate the carotid body and its specific action on potassium channels make it a valuable compound in both clinical and research settings.

Properties

IUPAC Name

1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O2/c1-2-26-19-22(13-14-25-15-17-28-18-16-25)24(23(26)27,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,22H,2,13-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFDJYSQDBULQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3)CCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022963
Record name Doxapram
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Molecular Weight

378.5 g/mol
Source PubChem
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Physical Description

Solid
Record name Doxapram
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Solubility

Sparingly soluble, WHITE TO OFF-WHITE CRYSTALLINE POWDER; PRACTICALLY INSOL IN ETHER /HYDROCHLORIDE/, 3.43e-02 g/L
Record name Doxapram
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Mechanism of Action

Doxapram produces respiratory stimulation mediated through the peripheral carotid chemoreceptors. It is thought to stimulate the carotid body by inhibiting certain potassium channels., DOXAPRAM...STIMULATE ALL LEVELS OF CEREBROSPINAL AXIS. ADEQUATE DOSES PRODUCE TONIC-CLONIC CONVULSIONS SIMILAR IN PATTERN TO THOSE PRODUCED BY PENTYLENETETRAZOL. ...ACT BY ENHANCING EXCITATION RATHER THAN BY BLOCKING CENTRAL INHIBITION.
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CAS No.

309-29-5
Record name Doxapram
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

217-219, MP: 123-124 °C /BENZOATE/
Record name Doxapram
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Record name DOXAPRAM
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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